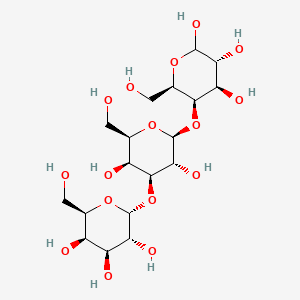

3a,4b-Galactotriose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3a,4b-Galactotriose is a trisaccharide composed of three galactose units linked together. Its molecular formula is C₁₈H₃₂O₁₆, and it has a molecular weight of 504.44 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4b-Galactotriose typically involves the enzymatic or chemical glycosylation of galactose units. One common method is the use of glycosyltransferases, which catalyze the transfer of galactose residues to form the trisaccharide structure . The reaction conditions often include specific pH levels, temperatures, and the presence of cofactors to ensure optimal enzyme activity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using bioreactors that provide controlled environments for enzymatic reactions. These bioreactors maintain the necessary conditions for enzyme activity and allow for the continuous production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

3a,4b-Galactotriose can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents such as sodium borohydride.

Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted galactotriose derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

3a,4b-Galactotriose serves as a model compound for studying glycosylation processes and enzyme interactions. Its structure allows researchers to investigate the specificity and activity of glycosyltransferases, enzymes responsible for the transfer of sugar moieties to various substrates.

Glycosyltransferase Studies

Research has demonstrated that this compound can act as an acceptor substrate for β-1,4-galactosyltransferases. These enzymes exhibit increased activity with longer oligosaccharides, making this compound a crucial component in understanding enzyme kinetics and substrate specificity .

Microbiological Applications

The role of this compound in gut microbiota interactions is significant. Certain gut bacteria utilize galactooligosaccharides as carbon sources, which can influence microbial composition and activity.

Cross-Feeding Behavior

Studies have shown that the presence of this compound can promote cross-feeding behavior among gut commensals such as Bacteroides breve. This bacterium can metabolize galactooligosaccharides effectively when specific genes are present, highlighting the importance of these compounds in maintaining gut health and microbial diversity .

Therapeutic Potential

The biological activities associated with this compound suggest potential therapeutic applications.

Immune Modulation

Research indicates that oligosaccharides like this compound may have immunomodulatory effects. They can influence the immune response by interacting with immune cells or modulating gut microbiota composition, which is crucial for maintaining immune homeostasis .

Antimicrobial Properties

Preliminary studies suggest that galactooligosaccharides may exhibit antimicrobial properties by inhibiting the growth of pathogenic bacteria while promoting beneficial strains. This dual action could be leveraged in developing functional foods or supplements aimed at enhancing gut health and preventing infections .

Mecanismo De Acción

The mechanism of action of 3a,4b-Galactotriose involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell signaling and immune responses . The compound’s structure allows it to bind to specific receptors and enzymes, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

3α,4β-Galactotriose: Another trisaccharide with a similar structure but different stereochemistry.

β-(1→4)-Galactotriose: A trisaccharide with a different linkage pattern between the galactose units.

Uniqueness

3a,4b-Galactotriose is unique due to its specific glycosidic linkages and stereochemistry, which confer distinct biological properties and reactivity. Its ability to interact with specific enzymes and receptors makes it a valuable compound for various research applications.

Actividad Biológica

3a,4b-Galactotriose is a trisaccharide composed of three galactose units linked through β-glycosidic bonds. It plays a significant role in various biological processes, particularly in the human gut microbiome, where it serves as a substrate for specific bacterial species. This article explores the biological activity of this compound, focusing on its enzymatic interactions, metabolic pathways, and potential health benefits.

Enzymatic Hydrolysis and Metabolism

The hydrolysis of this compound is primarily facilitated by specific enzymes known as β-galactosidases. These enzymes are produced by various gut bacteria, including Bifidobacterium and Bacteroides species.

Key Findings:

- Enzyme Specificity : Research indicates that certain β-galactosidases exhibit high specificity for this compound and related oligosaccharides. For instance, the enzyme BgaA from Bifidobacterium breve shows significant hydrolytic activity towards β-1,3-galactooligosaccharides with degrees of polymerization (DP) of 2 to 3, including this compound .

- Metabolic Pathways : The metabolism of this compound by gut bacteria contributes to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health and may exert anti-inflammatory effects .

Case Study 1: Cross-Feeding Behavior

A study examined the cross-feeding behavior between Bacteroides cellulosilyticus and Bifidobacterium breve UCC2003 in the presence of dietary polysaccharides such as Larch Wood Arabinogalactan. It was found that B. breve utilized β-1,3-galacto-di/trisaccharides (including this compound) for growth. The study highlighted the importance of these oligosaccharides in supporting the growth of beneficial gut bacteria .

Case Study 2: Enzyme Characterization

In another study focusing on enzyme characterization from Bifidobacterium longum, endogalactanase was shown to liberate galactotriosaccharides from β-1,4-galactans. This process underscores how enzymes can break down complex carbohydrates into simpler forms like this compound, which can then be utilized by various gut microbes .

Health Implications

The consumption of oligosaccharides like this compound has been associated with several health benefits:

- Prebiotic Effects : By serving as a substrate for beneficial gut bacteria, this compound may enhance gut microbiota diversity and promote the growth of probiotics.

- SCFA Production : The fermentation of oligosaccharides leads to SCFA production, which has been linked to improved gut health and reduced risk of gastrointestinal disorders .

Data Table: Enzymatic Activities on this compound

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14+,15+,16?,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDPRQJTYDIWJU-RXOJRZLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.